molecular formula C24H18Cl4N2 B10928975 3,5-bis(3,4-dichlorophenyl)-1-(2,5-dimethylbenzyl)-1H-pyrazole CAS No. 1006336-88-4

3,5-bis(3,4-dichlorophenyl)-1-(2,5-dimethylbenzyl)-1H-pyrazole

Cat. No.: B10928975
CAS No.: 1006336-88-4
M. Wt: 476.2 g/mol
InChI Key: YMRBNBWRZFLLKB-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dichlorophenyl)-1-(2,5-dimethylbenzyl)-1H-pyrazole: is an organic compound belonging to the pyrazole family This compound is characterized by its complex structure, which includes multiple aromatic rings and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(3,4-dichlorophenyl)-1-(2,5-dimethylbenzyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Substitution reactions: The aromatic rings are introduced through electrophilic aromatic substitution reactions, where the dichlorophenyl groups are attached to the pyrazole ring.

    Benzylation: The 2,5-dimethylbenzyl group is introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzyl ring.

    Reduction: Reduction reactions can occur at the chlorine substituents, potentially leading to dechlorination.

    Substitution: The aromatic rings can participate in further electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include dechlorinated derivatives.

    Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine:

    Pharmaceuticals: Due to its potential biological activity, it can be explored as a lead compound in the development of new drugs.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-1-(2,5-dimethylbenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

    3,5-bis(3,4-dichlorophenyl)-1H-pyrazole: Lacks the benzyl group, making it less complex.

    1-(2,5-dimethylbenzyl)-3,5-diphenyl-1H-pyrazole: Lacks the chlorine substituents, potentially altering its reactivity and biological activity.

Uniqueness: The presence of both dichlorophenyl and dimethylbenzyl groups in 3,5-bis(3,4-dichlorophenyl)-1-(2,5-dimethylbenzyl)-1H-pyrazole makes it unique in terms of its chemical properties and potential applications. The chlorine substituents can influence its reactivity, while the benzyl group can affect its biological activity and solubility.

Properties

CAS No.

1006336-88-4

Molecular Formula

C24H18Cl4N2

Molecular Weight

476.2 g/mol

IUPAC Name

3,5-bis(3,4-dichlorophenyl)-1-[(2,5-dimethylphenyl)methyl]pyrazole

InChI

InChI=1S/C24H18Cl4N2/c1-14-3-4-15(2)18(9-14)13-30-24(17-6-8-20(26)22(28)11-17)12-23(29-30)16-5-7-19(25)21(27)10-16/h3-12H,13H2,1-2H3

InChI Key

YMRBNBWRZFLLKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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